molecular formula C17H14N2O5 B2363376 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide CAS No. 339105-79-2

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide

Cat. No. B2363376
CAS RN: 339105-79-2
M. Wt: 326.308
InChI Key: YJRMIPJFXBEWIM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide, or 2-(1,3-DIOXOISOINDOL-2-YL)OXY-N-(2-METHOXYPHENYL)ACETAMIDE, is an organic compound that has been studied for its potential applications in the medical field. This compound has been studied for its potential to act as a drug target for various diseases, as well as its ability to interact with other molecules to produce a range of biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-(1,3-DIOXOISOINDOL-2-YL)OXY-N-(2-METHOXYPHENYL)ACETAMIDE.

Scientific Research Applications

Antitumor Activity

This compound exhibits potential antitumor effects . It is structurally related to phthalimide derivatives like lenalidomide and pomalidomide, which are known for their immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity .

HIV-1 Reverse Transcriptase Inhibition

The compound has been evaluated as an inhibitor of HIV-1 Reverse Transcriptase (RT) . It is part of a class of molecules designed to interfere with the HIV replication process, which is crucial for the development of Highly Active Anti Retroviral Therapy (HAART) for AIDS treatment .

Synthesis of Novel Derivatives

It serves as a precursor for the synthesis of various novel derivatives. These derivatives can be used to explore new pharmacological activities and could lead to the development of new therapeutic agents .

Chemical Research and Characterization

In chemical research, this compound is used for the synthesis and characterization of new molecules. Its derivatives are analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to elucidate their chemical structures .

Molecular Modeling Studies

The compound and its derivatives are used in molecular modeling studies to predict interactions with biological targets. This helps in understanding the binding affinities and potential efficacy of the compounds as drugs .

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is utilized for the development of new medicinal products. Its structural features are modified to enhance drug-like properties, such as solubility and stability, to create more effective pharmaceuticals .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-14-9-5-4-8-13(14)18-15(20)10-24-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMIPJFXBEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide

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